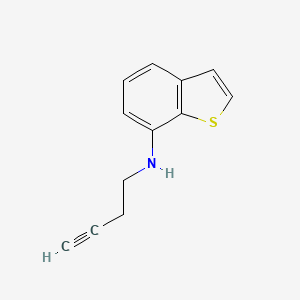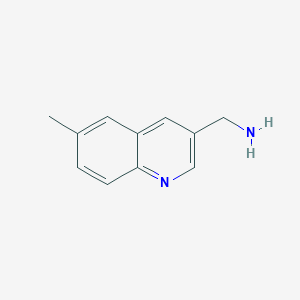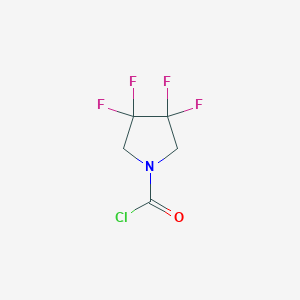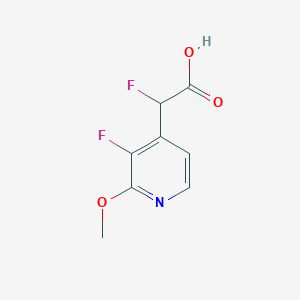
2-(5-Cyanopyridin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyanopyridin-3-yl)butanoic acid is an organic compound with the molecular formula C10H10N2O2 It features a pyridine ring substituted with a cyano group at the 5-position and a butanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the coupling of a halopyridine with a boronic acid derivative under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogen-metal exchange, borylation, and subsequent coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyanopyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The pyridine ring can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like organolithium or Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(5-Cyanopyridin-3-yl)butanoic acid has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and as a precursor for biologically active molecules.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Cyanopyridin-3-yl)butanoic acid depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)butanoic acid: A pyrrole alkaloid with similar structural features.
Pinacol boronic esters: Valuable building blocks in organic synthesis with similar functional group transformations.
Uniqueness
2-(5-Cyanopyridin-3-yl)butanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both a cyano group and a butanoic acid moiety
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(5-cyanopyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(10(13)14)8-3-7(4-11)5-12-6-8/h3,5-6,9H,2H2,1H3,(H,13,14) |
InChI Key |
RFGZXBKNNCINDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=CC(=C1)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)
![3-Propyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13072734.png)

![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)

![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)


![6,7-dichloroBenzo[b]thiophene](/img/structure/B13072793.png)


